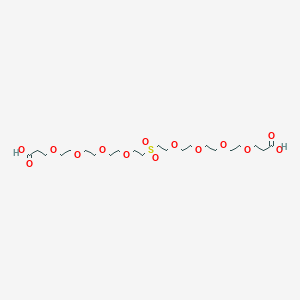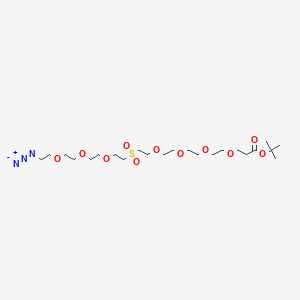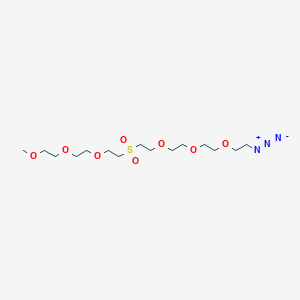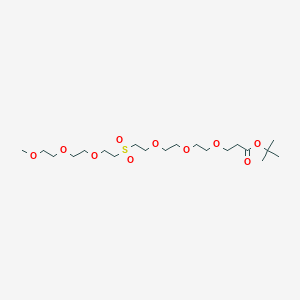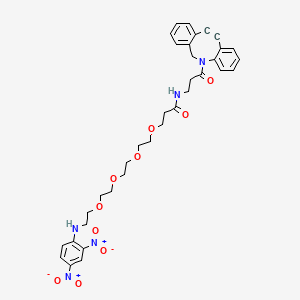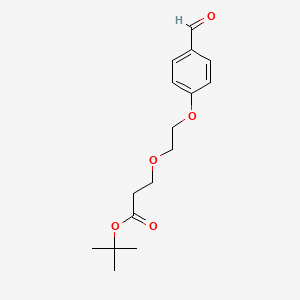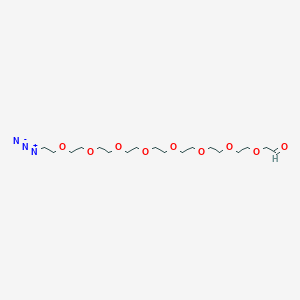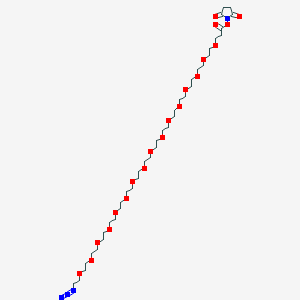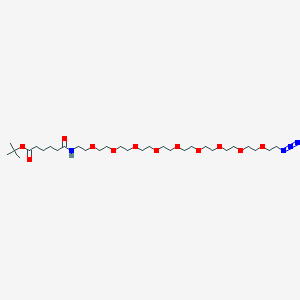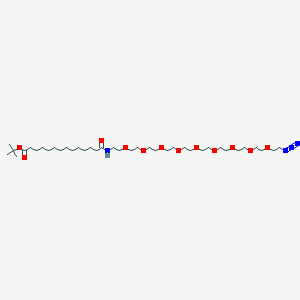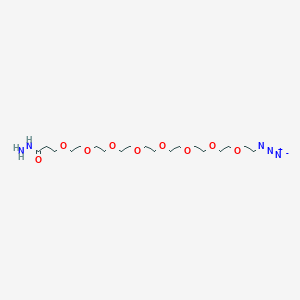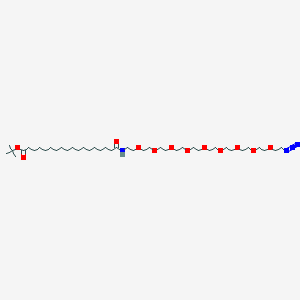
Azide-PEG9-amido-C16-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azide-PEG9-amido-C16-Boc, also known as tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate, is a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound contains an azide group, making it suitable for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azide-PEG9-amido-C16-Boc involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with an azide group and a tert-butyl ester group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like copper sulfate for the azide-alkyne cycloaddition reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Azide-PEG9-amido-C16-Boc primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with a strained alkyne group
Common Reagents and Conditions
CuAAC: Copper sulfate, sodium ascorbate, and organic solvents like dichloromethane or tetrahydrofuran
SPAAC: Strained alkyne compounds such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are often used as linkers in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Azide-PEG9-amido-C16-Boc has a wide range of applications in scientific research, including:
Mechanism of Action
Azide-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for the attachment of various functional groups through click chemistry reactions, enabling the synthesis of diverse PROTAC molecules. These PROTACs bind to both the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Azide-PEG4-amido-C16-Boc: A shorter PEG chain variant with similar click chemistry properties
Azide-PEG12-amido-C16-Boc: A longer PEG chain variant offering increased flexibility and solubility
Azide-PEG9-amido-C18-Boc: A variant with a longer alkyl chain, providing different hydrophobicity and membrane permeability properties
Uniqueness
Azide-PEG9-amido-C16-Boc is unique due to its optimal PEG chain length, which balances solubility and flexibility, making it highly suitable for the synthesis of a wide range of PROTACs. Its azide group allows for efficient click chemistry reactions, facilitating the attachment of various functional groups and enhancing its versatility in scientific research .
Properties
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82N4O12/c1-42(2,3)58-41(48)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(47)44-20-22-49-24-26-51-28-30-53-32-34-55-36-38-57-39-37-56-35-33-54-31-29-52-27-25-50-23-21-45-46-43/h4-39H2,1-3H3,(H,44,47) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKRZOBHQHTSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
